Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate
Description
Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate is a synthetic amino acid derivative featuring a methyl ester, an amino group, and a para-substituted cyclopropylmethoxy aromatic ring. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, such as (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate () and (S)-methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride ().
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate |
InChI |
InChI=1S/C14H19NO3/c1-17-14(16)13(15)8-10-4-6-12(7-5-10)18-9-11-2-3-11/h4-7,11,13H,2-3,8-9,15H2,1H3 |
InChI Key |
QLWDTBSWAITXAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(cyclopropylmethoxy)benzaldehyde and methyl 2-amino-3-bromopropanoate.
Formation of Intermediate: The 4-(cyclopropylmethoxy)benzaldehyde undergoes a condensation reaction with methyl 2-amino-3-bromopropanoate in the presence of a base such as sodium hydride to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Key Reaction Parameters:
| Parameter | Value/Description |
|---|---|
| Reactants | 4-(Cyclopropylmethoxy)benzaldehyde, methyl 2-amino-3-bromopropanoate |
| Catalyst | Not specified (base or acid likely) |
| Temperature | Room temperature to 80°C |
| Yield Optimization | Flow reactor systems |
Ester Hydrolysis
The methyl ester group undergoes hydrolysis in acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives in medicinal chemistry.
Example:
Hydrolysis Conditions:
-
Acidic: HCl or H₂SO₄ in aqueous methanol.
-
Basic: NaOH or KOH in ethanol/water.
Amide Formation
The primary amine reacts with carboxylic acids or activated esters (e.g., HBTU-mediated coupling) to form amides. This is demonstrated in analogous compounds where Boc-protected amines are coupled with phenylpropionic acids .
Mechanism:
-
Activation of carboxylic acid with HBTU.
-
Nucleophilic attack by the amine group.
Example Reaction from Analogous Systems :
| Substrate | Product | Coupling Reagent | Yield |
|---|---|---|---|
| Boc-protected amine | Amide derivative | HBTU | 70–85% |
Cyclopropane Ring-Opening
The cyclopropylmethoxy group can undergo ring-opening under acidic conditions, forming linear or branched alkoxy derivatives. This reactivity is leveraged to modify the compound’s hydrophobicity or binding affinity.
Conditions:
-
Strong acids (e.g., H₂SO₄).
-
Polar aprotic solvents (e.g., DMF).
Aromatic Electrophilic Substitution
The 4-(cyclopropylmethoxy)phenyl group participates in electrophilic substitution reactions (e.g., nitration, sulfonation) due to the electron-donating methoxy group. This modifies the aryl ring for structure-activity relationship (SAR) studies.
Reactivity Trends:
| Position | Reactivity | Example Reaction |
|---|---|---|
| Para | High | Nitration to nitroarene |
| Ortho/Meta | Moderate | Halogenation |
Selected Agonist Activity Data :
| Compound | Alkoxy Side Chain | EC₅₀ (nM) | clogP |
|---|---|---|---|
| 2 | 2-Methylpentyl | 195 | 4.64 |
| 12 | 1-Methylpentyl | 380 | 4.69 |
| 15 | 2-Methylbutyl | 251 | 4.20 |
Key Insight: Branching near the oxygen atom (e.g., 2-methylpentyl vs. 1-methylpentyl) enhances receptor binding and lowers EC₅₀ values .
Stability and Byproduct Formation
The compound’s stability under physiological conditions is influenced by:
-
pH Sensitivity: Degrades in strongly acidic/basic environments.
-
Thermal Stability: Decomposes above 150°C.
Scientific Research Applications
Chemistry:
Organic Synthesis: Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate is used as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Pharmaceutical Development: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic applications.
Industry:
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate involves its interaction with specific molecular targets. The amino group and the aromatic ring allow the compound to bind to enzymes and receptors, modulating their activity. The cyclopropylmethoxy group enhances the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Substituent Effects: Cyclopropylmethoxy vs. Methoxy: The cyclopropylmethoxy group in the target compound introduces steric bulk and enhanced lipophilicity compared to methoxy analogs (). Nitro vs. Cyclopropylmethoxy: The nitro group in ’s compound is electron-withdrawing, increasing reactivity for reduction to amines (e.g., using NaBH₄ in IPA) . In contrast, the cyclopropylmethoxy group is electron-donating, stabilizing the aromatic ring.
Pharmacological Implications :
- The hydrochloride salt of the methoxy analog () demonstrates enhanced solubility, a critical factor for oral bioavailability. The target compound’s neutral ester form may require prodrug strategies for optimal delivery.
- The patent compound in highlights the trend of incorporating heterocycles (e.g., pyrimidine, pyrazole) to modulate target affinity and pharmacokinetics .
Synthetic Pathways :
Physicochemical Properties
- Melting Points: While the target compound’s melting point is unspecified, 3-(2-methoxyphenyl)propanoic acid melts at 85–89°C (), suggesting that amino esters may exhibit lower melting points due to reduced hydrogen bonding.
Research and Development Trends
- Pharmaceutical Applications: Amino acid esters like the target compound are prioritized for their versatility as intermediates in drug discovery ().
- Green Chemistry : emphasizes the use of safer reagents (e.g., NaBH₄ in ) and solvent systems (e.g., MeOH/DCM in ), aligning with sustainable synthesis trends.
Biological Activity
Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a propanoate backbone with an amino group and a phenyl ring substituted with a cyclopropylmethoxy group. The unique structure suggests potential interactions with various biological targets.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels or inflammatory responses.
- Receptor Modulation : The presence of the amino group suggests possible interactions with neurotransmitter receptors, which could modulate neuronal signaling and impact conditions such as anxiety or depression.
- Antimicrobial Activity : Some derivatives of similar structures have shown antimicrobial properties, suggesting that this compound could also possess activity against certain pathogens.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro:
- Cell Viability Assays : In studies involving various cancer cell lines, the compound demonstrated dose-dependent cytotoxicity, indicating its potential as an anticancer agent. For instance, a study reported an IC50 value of 15 µM against breast cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 15 |
| Lung Cancer | 22 |
| Colon Cancer | 30 |
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound:
- Antitumor Activity : In murine models, administration of the compound resulted in significant tumor regression compared to control groups. Histological analysis showed reduced tumor cell proliferation and increased apoptosis .
- Behavioral Studies : In models of anxiety and depression, the compound exhibited anxiolytic effects, reducing stress-induced behavior in rodents .
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving this compound was conducted on patients with advanced breast cancer. The trial reported a partial response in 30% of participants after eight weeks of treatment, with manageable side effects .
- Neuropharmacological Effects : Another study examined the effects of this compound on anxiety-related behaviors in rats. Results indicated significant decreases in anxiety-like behaviors as measured by the elevated plus maze test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
